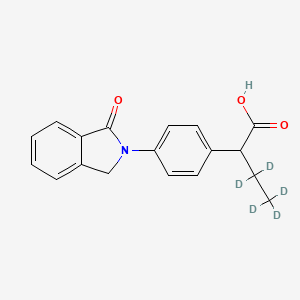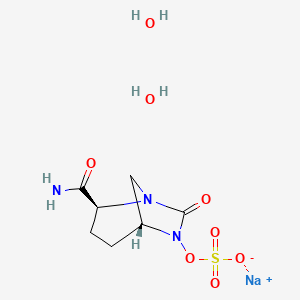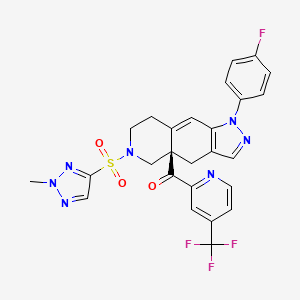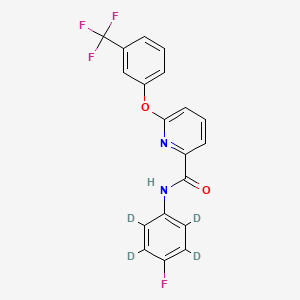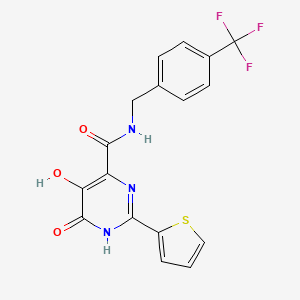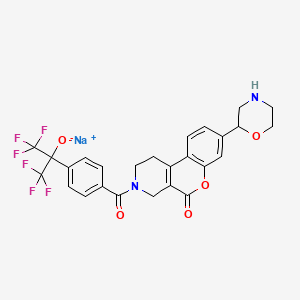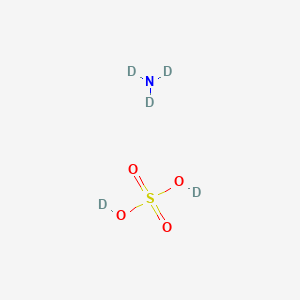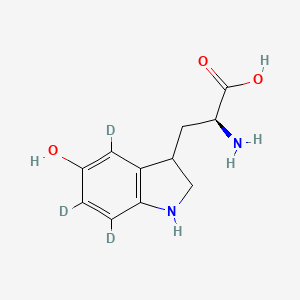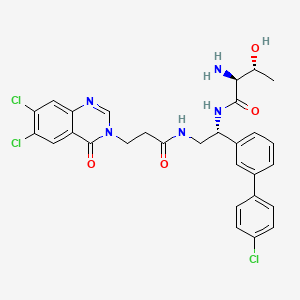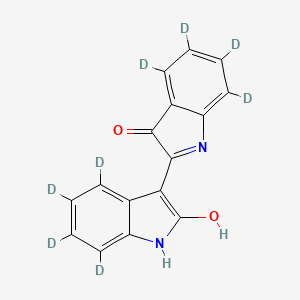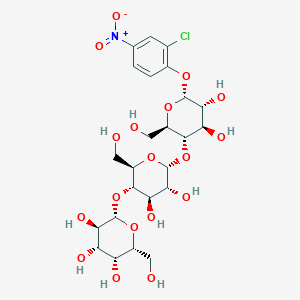
Gal-G2-CNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gal-G2-CNP can be synthesized using an enzymatic method. The synthesis involves the reaction of G2-CNP with a sugar nucleotide donor, UDP-Gal, in the presence of the enzyme LgtE and an enzyme activator. The reaction is carried out at a pH range of 5 to 9 and a temperature range of 25 to 42°C for 1 to 4 hours .
Industrial Production Methods: The industrial production of this compound typically involves the use of automated procedures to ensure consistency and efficiency. The reagents used in the production process include MES buffer, calcium chloride, sodium chloride, and stabilizers . The working reagent is prepared by mixing equal volumes of reagent R1 and reagent R2, and the stability of the working reagent is maintained at 2 to 8°C for up to two weeks .
Analyse Des Réactions Chimiques
Types of Reactions: Gal-G2-CNP undergoes hydrolysis reactions catalyzed by amylases. The hydrolysis of this compound results in the release of 2-chloro-4-nitrophenol (CNP), which can be measured colorimetrically .
Common Reagents and Conditions: The hydrolysis reaction of this compound is typically carried out in the presence of amylase enzymes. The reaction conditions include a temperature of 37°C and a pH of 6.0 .
Major Products Formed: The major product formed from the hydrolysis of this compound is 2-chloro-4-nitrophenol (CNP) .
Applications De Recherche Scientifique
Gal-G2-CNP is widely used in scientific research for the determination of amylase activity. It is used as a substrate in colorimetric assays to measure the activity of novel amylases and pancreatic amylases .
Mécanisme D'action
Gal-G2-CNP acts as a substrate for amylase enzymes. The amylase catalyzes the hydrolysis of this compound, resulting in the release of 2-chloro-4-nitrophenol (CNP). The hydrolysis reaction can be inhibited by alpha-amylase inhibitors, which bind to the enzyme and prevent the hydrolysis of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Chelidonine
- Rutaecarpine
Comparison: Gal-G2-CNP is unique in its use as a substrate for the determination of amylase activity. In comparison, chelidonine and rutaecarpine are alpha-amylase inhibitors that exhibit mixed-noncompetitive inhibition of porcine pancreatic alpha-amylase . While this compound is used to measure enzyme activity, chelidonine and rutaecarpine are used to inhibit enzyme activity .
Propriétés
Formule moléculaire |
C24H34ClNO18 |
|---|---|
Poids moléculaire |
660.0 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-/m1/s1 |
Clé InChI |
KMYYNUOXSFGLNX-STTJGHISSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
